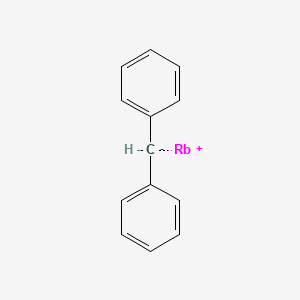![molecular formula C18H38O2Sn B14586675 Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane CAS No. 61276-57-1](/img/structure/B14586675.png)
Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin atom bonded to three butyl groups and an epoxy-functionalized alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane typically involves the reaction of tributyltin hydride with an epoxy-functionalized alkyl halide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Bu3SnH+Epoxy-Alkyl Halide→Tributyl[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxystannane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane can undergo various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. The tin atom can also coordinate with various ligands, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin oxide: Used as a biocide and in industrial applications.
Tributyltin acetate: Employed in organic synthesis and as a catalyst.
Eigenschaften
CAS-Nummer |
61276-57-1 |
|---|---|
Molekularformel |
C18H38O2Sn |
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
tributyl-[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxystannane |
InChI |
InChI=1S/C6H11O2.3C4H9.Sn/c1-6(2,7)3-5-4-8-5;3*1-3-4-2;/h5H,3-4H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
YKIZSYWXKVQJEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(C)(C)CC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
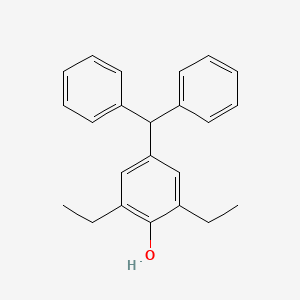
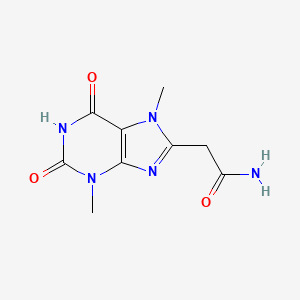


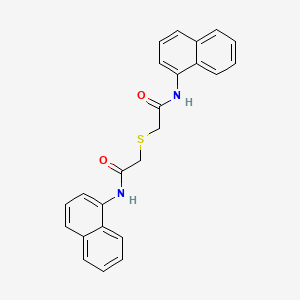

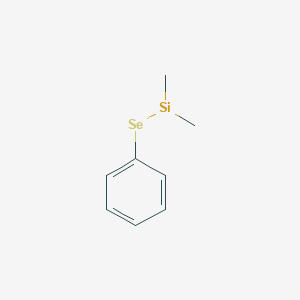

![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)

![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
